Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
Overview
Description
Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 4-fluorophenylsulfonyl group, and finally the esterification to form the ethyl ester. Common reagents used in these steps include sulfonyl chlorides, ethyl bromoacetate, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove sulfonyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or
Biological Activity
Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis and Chemical Structure
The synthesis of this compound involves the reaction of piperazine derivatives with ethyl acetoacetate and 4-fluorobenzenesulfonyl chloride. The resulting compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
Chemical Structure
- Molecular Formula : C14H16FNO4S
- Molecular Weight : 319.35 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been found to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, it upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2 and Bcl-xL .
- Cytotoxicity : In vitro studies showed that compounds similar to this compound exhibited IC50 values ranging from 0.7 µM to 10.5 µM against various human cancer cell lines, including melanoma and colorectal adenocarcinoma .
Antimicrobial Activity
Research has also indicated that piperazine derivatives possess antimicrobial properties. This compound has shown activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
Neuropharmacological Effects
The compound's structural characteristics allow it to interact with neurotransmitter systems. Piperazine derivatives have been studied for their effects on serotonin receptors, indicating potential applications in treating mood disorders .
Study 1: Anticancer Efficacy
In a study conducted by Sommerwerk et al., various piperazine derivatives were synthesized and tested for their anticancer efficacy. The results indicated that compounds with similar structures to this compound displayed significant cytotoxicity against multiple cancer cell lines, with specific emphasis on the mechanisms involving apoptosis induction .
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial effects of piperazine derivatives. The findings highlighted that compounds exhibiting a sulfonamide moiety showed enhanced activity against Staphylococcus aureus and other pathogenic bacteria, suggesting a promising avenue for developing new antibiotics .
Data Table: Biological Activities of Piperazine Derivatives
Compound Name | Activity Type | IC50 (µM) | Target Cell Lines |
---|---|---|---|
Compound A | Anticancer | 0.8 | HL-60 (leukemia) |
Compound B | Antimicrobial | N/A | S. aureus |
Ethyl 2-{...} | Anticancer | 1.4 - 10.5 | A549 (lung), MCF7 (breast) |
Properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O5S/c1-2-22-13(18)9-12-14(19)16-7-8-17(12)23(20,21)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINGGLGXGDRSRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185195 | |
Record name | Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318288-74-3 | |
Record name | Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318288-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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